Methyl 3-(tert-butylsulfamoyl)benzoate
Description
Methyl 3-(tert-butylsulfamoyl)benzoate (CAS: 1457311-34-0) is a benzoate ester derivative featuring a tert-butylsulfamoyl group at the meta position of the benzene ring. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving tert-butylsulfonamide precursors and methyl 3-(bromomethyl)benzoate intermediates under basic conditions . Its purity (95%) and structural specificity make it valuable in pharmaceutical and agrochemical research, particularly as a precursor for small-molecule inhibitors or bioactive derivatives .
Key properties include:
- Molecular formula: C₁₂H₁₅NO₄S
- Molecular weight: 269.32 g/mol
- Functional groups: Ester (-COOCH₃), sulfonamide (-SO₂NH-t-Bu)
Properties
IUPAC Name |
methyl 3-(tert-butylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)13-18(15,16)10-7-5-6-9(8-10)11(14)17-4/h5-8,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZRQWCSUBBVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butylsulfamoyl)benzoate typically involves the reaction of 3-aminobenzoic acid with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: 3-(tert-butylsulfamoyl)benzoic acid.
Scientific Research Applications
Methyl 3-(tert-butylsulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butylsulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Substituent Variations in Methyl Benzoate Derivatives
The tert-butylsulfamoyl group distinguishes this compound from other methyl benzoates. Below is a comparative analysis of structurally related derivatives:
Key Observations :
- Electronic Effects : The electron-withdrawing sulfamoyl group (-SO₂NH-t-Bu) enhances electrophilicity at the benzene ring compared to electron-donating groups (e.g., -OCH₃ in Methyl 3,4-dimethoxybenzoate), influencing reactivity in substitution reactions .
- Bioactivity: Sulfonamide-containing derivatives (e.g., this compound) exhibit enhanced binding to enzymatic targets (e.g., HIV-1 glycoproteins) compared to non-sulfonamide analogs like Methyl 3-(cyanomethyl)benzoate .
Physicochemical Properties
Alkyl benzoates generally exhibit low water solubility and moderate thermal stability. However, substituents significantly alter these properties:
| Property | This compound | Methyl Benzoate | Ethyl Benzoate |
|---|---|---|---|
| Water Solubility | Low (hydrophobic sulfonamide) | 0.3 g/L | 0.2 g/L |
| LogP (Octanol/Water) | ~2.5 (estimated) | 1.96 | 2.32 |
| Melting Point | Not reported | -12°C | -34°C |
Data adapted from alkyl benzoate studies . The tert-butylsulfamoyl group increases molecular weight and hydrophobicity compared to simpler alkyl esters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
